molecular formula C23H26N2O5S B195525 Acepromazine maleate CAS No. 3598-37-6

Acepromazine maleate

Cat. No. B195525
CAS RN: 3598-37-6
M. Wt: 442.5 g/mol
InChI Key: FQRHOOHLUYHMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acepromazine, also known as acetylpromazine, is a phenothiazine derivative primarily used in veterinary medicine as a sedative and antiemetic. Initially developed as an antipsychotic for humans in the 1950s, its use in human medicine has significantly declined due to side effects and the availability of better alternatives. it remains widely used in animals, particularly in dogs, cats, and horses, to calm them before surgical procedures or stressful events .

Scientific Research Applications

Acepromazine has a wide range of applications in scientific research:

Mechanism of Action

Acepromazine exerts its effects primarily through antagonism of various neurotransmitter receptors:

    Dopaminergic Receptors: Blocks post-synaptic D2 receptors, leading to sedation and antiemetic effects.

    Serotonergic Receptors: Antagonizes 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antiaggressive properties.

    Histaminergic Receptors: Blocks H1 receptors, causing sedation and antiemesis.

    Adrenergic Receptors: Antagonizes alpha1 receptors, leading to vasodilation and hypotension.

    Muscarinic Receptors: Blocks M1 and M2 receptors, causing anticholinergic effects such as dry mouth and blurred vision

Safety and Hazards

Acepromazine Maleate is harmful if swallowed and can cause skin irritation . It may also cause drowsiness or dizziness . Personal protective equipment should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .

Cellular Effects

This compound has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

This compound is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acepromazine is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:

    N-Alkylation: Phenothiazine is reacted with 3-dimethylaminopropyl chloride in the presence of a base to form N-(3-dimethylaminopropyl)phenothiazine.

    Acylation: The resulting compound is then acylated with acetyl chloride to produce acepromazine.

Industrial Production Methods: In industrial settings, the production of acepromazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: Acepromazine can undergo oxidation to form hydroxyethylpromazine sulfoxide, its primary metabolite.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Acepromazine can participate in substitution reactions, particularly involving the phenothiazine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products:

Comparison with Similar Compounds

Acepromazine is often compared with other phenothiazine derivatives:

    Chlorpromazine: Used in human medicine as an antipsychotic. It has a similar mechanism of action but is more commonly used in humans.

    Promazine: Another phenothiazine derivative with similar sedative properties but less potent than acepromazine.

    Triflupromazine: Used as an antipsychotic and antiemetic in humans, with a higher potency than acepromazine.

Uniqueness: Acepromazine’s primary use in veterinary medicine, particularly for sedation and as an antiemetic, sets it apart from other phenothiazine derivatives. Its safety profile and effectiveness in animals make it a preferred choice for veterinarians .

properties

IUPAC Name

but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHOOHLUYHMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acepromazine maleate
Reactant of Route 2
Acepromazine maleate
Reactant of Route 3
Reactant of Route 3
Acepromazine maleate
Reactant of Route 4
Acepromazine maleate
Reactant of Route 5
Reactant of Route 5
Acepromazine maleate
Reactant of Route 6
Acepromazine maleate

Q & A

ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.

A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []

A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []

ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.

A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.

ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.

ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.

A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []

A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []

A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []

A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []

A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []

A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.